Dimethyl 2-Fluoro-5-methylterephthalate
CAS No.: 1203953-08-5
Cat. No.: VC13590532
Molecular Formula: C11H11FO4
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203953-08-5 |
|---|---|
| Molecular Formula | C11H11FO4 |
| Molecular Weight | 226.20 g/mol |
| IUPAC Name | dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C11H11FO4/c1-6-4-8(11(14)16-3)9(12)5-7(6)10(13)15-2/h4-5H,1-3H3 |
| Standard InChI Key | VLWQVKMFPSUFIR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC |
Introduction
Dimethyl 2-Fluoro-5-methylterephthalate is an organic compound classified as a derivative of terephthalic acid. It features two methyl ester groups and a fluorine atom substituted on the benzene ring. Its molecular formula is , with a molecular weight of 226.2 g/mol. This compound is utilized in various applications, including polymer synthesis, medicinal chemistry, and material science.
Laboratory Synthesis
Dimethyl 2-Fluoro-5-methylterephthalate is synthesized via the esterification of 2-Fluoro-5-methylterephthalic acid using methanol as the alcohol source and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.
Reaction Scheme:
Industrial Production
In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Automated systems precisely control parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions
Dimethyl 2-Fluoro-5-methylterephthalate participates in various chemical reactions:
Nucleophilic Substitution
The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Hydrolysis
Under acidic or basic conditions, the ester groups are hydrolyzed to yield 2-Fluoro-5-methylterephthalic acid.
Major Products:
-
Nucleophilic Substitution: Depends on the nucleophile used.
-
Hydrolysis: Produces the corresponding carboxylic acid.
Polymer Science
This compound serves as a building block for specialty polymers with enhanced thermal stability and resistance to degradation.
Medicinal Chemistry
It is investigated for its role in drug design, particularly for improving metabolic stability and bioavailability of therapeutic agents.
Material Science
Its unique electronic and steric properties make it valuable in producing materials with specific mechanical or chemical characteristics.
Biological Activity
Preliminary studies suggest that Dimethyl 2-Fluoro-5-methylterephthalate may exhibit biological activity:
Antitumor Studies
In vitro experiments have shown potential antitumor activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induces apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 µM | Induction of apoptosis |
| HCT116 | 15 µM | Cell cycle arrest at G1 phase |
Biodegradation Studies
Biodegradation studies indicate that Dimethyl 2-Fluoro-5-methylterephthalate can be broken down by microbial strains such as Rhodococcus species under aerobic conditions.
| Microbial Strain | Degradation Rate | Metabolites Identified |
|---|---|---|
| Rhodococcus sp. | 85% in 48 hours | Mono-methyl terephthalate, Fluorinated acids |
Comparison with Related Compounds
| Compound | Key Differences |
|---|---|
| Dimethyl Terephthalate | Lacks fluorine and methyl substituents |
| Dimethyl 2-Fluoroterephthalate | Lacks the methyl group |
| Dimethyl 5-Methylterephthalate | Lacks the fluorine atom |
Dimethyl 2-Fluoro-5-methylterephthalate's unique combination of fluorine and methyl groups enhances its reactivity, electronic properties, and applicability in diverse fields.
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